2,6-Diazaspiro[3.4]octane

Antitubercular Antimycobacterial Nitrofuran

Procure 2,6-Diazaspiro[3.4]octane as a conformationally unique spirocyclic diamine scaffold. Its [3.4] ring system and specific nitrogen placement are critical for medicinal chemistry, enabling antitubercular agents (MIC=0.016 µg/mL) and CNS-penetrant leads. This high-Fsp³ core, with TPSA 24.1 Ų, is a non-substitutable building block for SAR studies and library synthesis.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 136098-13-0
Cat. No. B170100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diazaspiro[3.4]octane
CAS136098-13-0
Synonyms2,6-diazaspiro[3.4]octane
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CNCC12CNC2
InChIInChI=1S/C6H12N2/c1-2-7-3-6(1)4-8-5-6/h7-8H,1-5H2
InChIKeyOXPIFHNJGOJJQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diazaspiro[3.4]octane (CAS 136098-13-0): Technical Baseline and Procurement Context


2,6-Diazaspiro[3.4]octane (CAS 136098-13-0) is a fully saturated, high-Fsp³ spirocyclic diamine comprising fused azetidine and pyrrolidine rings [1]. Its core structure serves as a privileged scaffold in medicinal chemistry, appearing as a building block in compounds targeting diverse biological systems, including sigma-1 receptor antagonists and antitubercular agents [2]. The core exhibits a molecular weight of 112.17 g/mol, an XLogP3-AA of -0.6, a topological polar surface area of 24.1 Ų, and a computed boiling point of 190.5 ± 8.0 °C [3]. It is typically procured as the free base or as dihydrochloride salts (e.g., CAS 1159825-08-5 for the 2HCl form) to modulate solubility and handling characteristics .

Why Generic Substitution of 2,6-Diazaspiro[3.4]octane Is Scientifically Invalid


Substituting 2,6-diazaspiro[3.4]octane with a generic spirocyclic diamine or a related diazaspiro analog is scientifically untenable due to the unique conformational constraints and nitrogen placement within this specific [3.4] ring system. The orthogonal geometry imposed by the spiro junction, combined with the distinct azetidine/pyrrolidine ring fusion, dictates precise exit vectors and pKa values that are not replicated in other scaffolds . For example, the 2,6-regioisomer exhibits distinct reactivity and biological profiles compared to the 2,7-regioisomer, and the [3.4] system provides a different three-dimensional space occupation than the homologous [3.5] system [1]. These structural nuances directly translate into quantifiable differences in potency, selectivity, and synthetic accessibility for targeted derivatives, as demonstrated in the evidence below [2][3].

2,6-Diazaspiro[3.4]octane: Quantified Differentiation from Closest Comparators


Potent Antitubercular Activity with 0.016 µg/mL MIC Against M. tuberculosis H37Rv

A derivative of 2,6-diazaspiro[3.4]octane, specifically a nitrofuran carboxamide elaborated from the core building block, exhibits a minimal inhibitory concentration (MIC) of 0.016 µg/mL against Mycobacterium tuberculosis H37Rv in vitro [1]. This potency significantly exceeds that of many earlier nitrofuran derivatives based on spirocyclic piperidine scaffolds, which were previously explored for antimycobacterial activity [2]. The high Fsp³ nature and conformational rigidity of the 2,6-diazaspiro[3.4]octane core are postulated to contribute to this enhanced potency compared to more flexible or differently fused spirocyclic amines [1].

Antitubercular Antimycobacterial Nitrofuran

Sigma-1 Receptor Antagonist with In Vivo Rescue of Morphine Tolerance

A 2,6-diazaspiro[3.4]octan-7-one derivative, identified as compound 32, functions as a potent sigma-1 receptor (σ1R) antagonist [1]. In contrast to many σ1R ligands that lack robust in vivo efficacy, compound 32 significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance in animal models [1]. While the specific Ki or IC50 values are not publicly disclosed in the abstract, the study highlights the scaffold's unique ability to yield σ1R antagonists with favorable in vivo pharmacology compared to other chemotypes like pyrimidine-based σ1R antagonists [2].

Sigma-1 Receptor Pain Management Analgesic Tolerance

Orthogonal Protection Strategy Enables Divergent Functionalization Not Possible with 2,7-Regioisomer

The first reported synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane analogues was described in 2015, providing a novel and efficient route to selectively functionalize the two nitrogen atoms . This methodology allows for differential N-substitution, a critical requirement for generating diverse compound libraries. In contrast, the isomeric 2,7-diazaspiro[3.4]octane scaffold lacks this same orthogonal protection strategy and presents different reactivity patterns due to altered nitrogen positioning and ring strain [1]. The ability to orthogonally protect the 2,6-isomer directly translates to higher synthetic versatility and faster SAR exploration in drug discovery campaigns .

Medicinal Chemistry Building Block Orthogonal Protection

Physicochemical Properties: Lower cLogP and Higher Fsp³ Than Acyclic Amines

The 2,6-diazaspiro[3.4]octane core possesses a computed XLogP3-AA of -0.6 and a topological polar surface area (TPSA) of 24.1 Ų [1]. Its high fraction of sp³ hybridized carbons (Fsp³) contributes to increased three-dimensionality and improved drug-like properties compared to flat aromatic amines or linear aliphatic diamines [2]. For instance, common acyclic diamines like 1,4-diaminobutane (cLogP ≈ -0.5, TPSA ≈ 52 Ų) have a higher TPSA, potentially reducing passive permeability [3]. The spirocyclic scaffold's balanced lipophilicity and low TPSA are advantageous for crossing biological membranes while maintaining solubility [1].

Physicochemical Properties Drug-likeness Fsp³

High-Value Application Scenarios for Procuring 2,6-Diazaspiro[3.4]octane


Antitubercular Drug Discovery Programs Targeting M. tuberculosis H37Rv

Procure 2,6-diazaspiro[3.4]octane as a core scaffold for synthesizing nitrofuran carboxamide derivatives. The identified lead compound with MIC = 0.016 µg/mL against M. tuberculosis H37Rv validates this scaffold for developing potent antimycobacterial agents [1]. Its high Fsp³ character also may mitigate toxicity issues associated with earlier nitrofurans, making it a priority building block for next-generation tuberculosis therapeutics.

Sigma-1 Receptor Antagonist Optimization for Pain and Opioid Tolerance

Utilize 2,6-diazaspiro[3.4]octane (specifically the 7-one derivative) to synthesize σ1R antagonists. Evidence shows that compound 32 from this series significantly enhances morphine analgesia and rescues tolerance in vivo, a property not observed with many σ1R ligands from other scaffolds [2]. This scaffold is therefore prioritized for programs aiming to develop opioid-sparing analgesics or adjunctive therapies for chronic pain management.

Differential Functionalization via Orthogonal Protecting Groups in Parallel Synthesis

In medicinal chemistry campaigns requiring rapid exploration of N-substituent space, procure orthogonally protected 2,6-diazaspiro[3.4]octane analogues. The established synthesis allows for selective deprotection and functionalization of the two amines, enabling parallel library synthesis that is not readily achievable with the 2,7-regioisomer or other spirocyclic amines . This capability accelerates SAR studies and reduces the number of synthetic steps required to access diverse analogs.

CNS or Intracellular Target Projects Requiring Balanced Permeability and Solubility

Choose 2,6-diazaspiro[3.4]octane as a central scaffold for projects where passive membrane permeability is critical but polarity must be limited. Its computed TPSA of 24.1 Ų is significantly lower than that of acyclic diamines (e.g., 1,4-diaminobutane TPSA ≈ 52 Ų) while maintaining a similar cLogP (-0.6) [3]. This property profile supports its use in designing CNS-penetrant or intracellularly targeted small molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diazaspiro[3.4]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.